molecular formula C19H22O3S B14535411 S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate CAS No. 62525-79-5

S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate

Cat. No.: B14535411
CAS No.: 62525-79-5
M. Wt: 330.4 g/mol
InChI Key: AYXROIIQDGCUMZ-UHFFFAOYSA-N
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Description

S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate: is a chemical compound that belongs to the class of organic compounds known as carbothioates. These compounds are characterized by the presence of a carbothioate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to an oxygen atom. This particular compound features an ethoxyphenyl group and a butoxybenzene group attached to the carbothioate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate typically involves the reaction of 4-ethoxyphenyl thiol with 4-butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate can undergo oxidation reactions, where the sulfur atom in the carbothioate group is oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioate group to a thiol or a thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or butoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

Biology: In biological research, this compound can be used to study the interactions of carbothioates with biological macromolecules such as proteins and nucleic acids. It may also be used in the design of enzyme inhibitors or probes for biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure allows for the exploration of its pharmacological properties and potential therapeutic uses.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and coatings. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate involves its interaction with specific molecular targets. The carbothioate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the modulation of their activity. The ethoxyphenyl and butoxybenzene groups may contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

  • S-(4-Pentylphenyl) 4-butoxybenzenecarbothioate
  • S-(4-Ethoxyphenyl) 4-(pentyloxy)benzenecarbothioate
  • S-(4-Ethoxyphenyl) 4-(octyloxy)benzene-1-carbothioate

Comparison: S-(4-Ethoxyphenyl) 4-butoxybenzene-1-carbothioate is unique due to the presence of both ethoxy and butoxy groups, which influence its chemical reactivity and physical properties. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

62525-79-5

Molecular Formula

C19H22O3S

Molecular Weight

330.4 g/mol

IUPAC Name

S-(4-ethoxyphenyl) 4-butoxybenzenecarbothioate

InChI

InChI=1S/C19H22O3S/c1-3-5-14-22-17-8-6-15(7-9-17)19(20)23-18-12-10-16(11-13-18)21-4-2/h6-13H,3-5,14H2,1-2H3

InChI Key

AYXROIIQDGCUMZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)SC2=CC=C(C=C2)OCC

Origin of Product

United States

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